molecular formula C12H19F2N3O2S B10952599 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Cat. No.: B10952599
M. Wt: 307.36 g/mol
InChI Key: FCIIBLAOAISPEZ-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with difluoromethyl and dimethyl groups, a sulfonyl group, and a piperidine ring, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation of pyrazole can be achieved using difluoromethylating agents under specific conditions . The sulfonylation of the pyrazole ring is typically carried out using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the sulfonylated pyrazole with 4-methylpiperidine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The sulfonyl group can also play a role in the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C12H19F2N3O2S

Molecular Weight

307.36 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-methylpiperidine

InChI

InChI=1S/C12H19F2N3O2S/c1-8-4-6-16(7-5-8)20(18,19)11-9(2)15-17(10(11)3)12(13)14/h8,12H,4-7H2,1-3H3

InChI Key

FCIIBLAOAISPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(F)F)C

Origin of Product

United States

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